molecular formula C8H8ClN3O B13698903 6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine

6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13698903
M. Wt: 197.62 g/mol
InChI Key: XONMYQWJQCRRLK-UHFFFAOYSA-N
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Description

6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine is a high-purity chemical intermediate designed for advanced drug discovery and medicinal chemistry research. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold in medicinal chemistry known for its similarity to purine bases, which allows it to mimic adenine and interact with a wide range of biological targets, particularly kinase enzymes . The structure features a chloro group at the 6-position, which serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce complex aromatic and heteroaromatic systems . The methoxymethyl substituent at the 3-position can influence the compound's electronic properties and serve as a key pharmacophore modulating target binding and bioavailability. Researchers primarily utilize this scaffold in the design and synthesis of potential inhibitors for various disease targets. Its applications are well-documented in the development of compounds targeting tropomyosin receptor kinases (TRKs) for cancer therapy , as well as other kinase inhibitors . The core structure is known to act as a hydrogen bond acceptor in the hinge region of kinase ATP-binding sites, a mechanism crucial for its inhibitory activity . Beyond oncology, pyrazolo[3,4-b]pyridine derivatives have demonstrated significant antidepressant, antiviral, antifungal, and anti-inflammatory activities in scientific literature, highlighting the broad utility of this chemical class . This product is supplied for laboratory research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

6-chloro-3-(methoxymethyl)-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H8ClN3O/c1-13-4-6-5-2-3-7(9)10-8(5)12-11-6/h2-3H,4H2,1H3,(H,10,11,12)

InChI Key

XONMYQWJQCRRLK-UHFFFAOYSA-N

Canonical SMILES

COCC1=C2C=CC(=NC2=NN1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 3-aminopyridine and hydrazine derivatives.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological activity of pyrazolo[3,4-b]pyridine derivatives.

    Materials Science: It may be used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in drug discovery. Below is a detailed comparison of 6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine with key analogs, focusing on structural features, synthesis, and biological activities.

Substituent Effects at Position 3

Compound Substituent at C3 Key Properties/Activities Reference
6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine Methoxymethyl (-CH2OCH3) Likely improved solubility due to ether linkage; potential for H-bonding interactions. N/A
6-Chloro-3-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridine (32) 4-Ethylphenyl Demonstrated β-lactamase inhibition (OXA-48) with HPLC-MS m/z: 402/404 [M−H]+ .
6-Chloro-3-(2-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine (10) 2-Chlorophenyl Synthesized via Suzuki coupling; MS m/z: ESI-262 (M - H)-. Used in further derivatization .
APcK110 4-Fluorophenyl Potent Kit kinase inhibitor; highlights the role of aryl groups in kinase targeting .

Key Insight : The methoxymethyl group in the target compound may enhance solubility compared to bulky aryl substituents (e.g., 4-ethylphenyl or 2-chlorophenyl), but it could reduce binding affinity in enzyme inhibition contexts where hydrophobic interactions dominate .

Substituent Effects at Position 6

Compound Substituent at C6 Impact on Activity Reference
6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine Chlorine Electron-withdrawing effect may stabilize the ring and influence reactivity. N/A
6-Cyano-3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives Cyano (-CN) Higher anti-malarial activity (IC50 < 1 µM) compared to ester-substituted analogs .
6-(3,5-Dimethoxyphenyl) analogs Dimethoxyphenyl Enhanced kinase inhibition (e.g., ALK-L1196M, CDK8) .

Key Insight: Chlorine at C6 is common in synthetic intermediates (e.g., compound 10 in ), enabling cross-coupling reactions for further diversification . Cyano or aryl groups at C6 improve target engagement in disease-specific contexts .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight HPLC-MS [M−H]+ Key Application
6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine C8H8ClN3O 197.62 Not reported Potential CNS agent
Compound 32 () C15H13ClN4 296.74 402/404 β-Lactamase inhibition
Compound 10 () C12H7Cl2N3 264.11 262 Synthetic intermediate

Biological Activity

6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SARs).

  • Chemical Name : 6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine
  • CAS Number : 1250443-53-8
  • Molecular Formula : C8H8ClN3O
  • Molecular Weight : 197.62 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. The compound exhibits antiproliferative activity against various cancer cell lines, including human and murine models.

Case Studies and Research Findings

  • Cytotoxicity and Mechanism of Action :
    • A study evaluated the cytotoxic effects of several pyrazolo[3,4-b]pyridine derivatives, including 6-chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine. The derivatives showed potent antiproliferative activity in the low micromolar range (0.75–4.15 µM) without affecting normal cell proliferation .
    • The mechanism of action involves targeting tubulin polymerization and protein kinase signal transduction pathways in cancer cells, leading to apoptosis and inhibition of tumor growth in vivo .
  • Structure-Activity Relationships (SAR) :
    • SAR studies reveal that modifications at specific positions on the pyrazolo[3,4-b]pyridine scaffold significantly influence biological activity. For instance, compounds with a 3-aryl group showed enhanced potency against cancer cell lines .
    • The presence of a methoxymethyl group at position 3 appears to enhance solubility and bioavailability, contributing to the compound's overall efficacy .

Biological Evaluation

The biological evaluation of 6-chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine has been conducted through various assays:

Assay Type Description Results
Cytotoxicity AssaysEvaluated against multiple cancer cell lines (e.g., breast cancer)IC50 values ranging from 0.75 to 4.15 µM
Apoptosis InductionMeasured by flow cytometry and caspase activation assaysSignificant induction observed in treated cells
In Vivo Tumor GrowthOrthotopic breast cancer mouse modelInhibition of tumor growth without systemic toxicity

Q & A

Q. What are the common synthetic routes for 6-Chloro-3-(methoxymethyl)-1H-pyrazolo[3,4-b]pyridine?

Methodological Answer: The compound is typically synthesized via cyclization reactions starting from chlorinated pyridine precursors. For example:

  • Step 1: React a dichloropyridine derivative (e.g., 2,6-dichloropyridin-3-yl carbonyl) with hydrazine hydrate under basic conditions (e.g., DIPEA) to form the pyrazolo[3,4-b]pyridine core .
  • Step 2: Introduce the methoxymethyl group via nucleophilic substitution or alkylation. For instance, reacting the chlorinated intermediate with methoxymethyl chloride in the presence of a base like NaH .
  • Optimization: Purification by flash chromatography (e.g., silica gel with i-Hex/EtOAc gradients) improves yields .

Q. How is the structural confirmation of this compound achieved in synthetic workflows?

Methodological Answer:

  • 1D/2D NMR: Assign peaks using 1H^1H, 13C^{13}C-DEPT, and 2D experiments (COSY, HETCOR) to verify regiochemistry and substituent positions. For example, 1H^1H-NMR can confirm methoxymethyl integration (δ ~3.3 ppm for OCH3_3) .
  • X-ray Crystallography: Resolve ambiguous regioselectivity by analyzing bond lengths and angles, as demonstrated in crystal structures of related pyrazolo[3,4-b]pyridines .
  • HPLC-MS: Monitor reaction progress and confirm molecular weight (e.g., m/z 258/260 [M−H]+^+ for chloro-substituted analogs) .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses of this compound?

Methodological Answer:

  • Catalyst Optimization: Use Pd(dppf)Cl2_2·CH2_2Cl2_2 for Suzuki-Miyaura couplings to enhance cross-coupling efficiency (e.g., 50–83% yields in boronic acid reactions) .
  • Reagent Stoichiometry: Adjust hydrazine equivalents (e.g., 1.1–1.2 equiv.) to minimize side reactions like over-amination .
  • Temperature Control: Maintain 80–100°C during cyclization to balance reaction rate and decomposition .

Q. What explains variability in biological activity among structural analogs of this compound?

Methodological Answer:

  • Substituent Effects: Chlorine at position 6 enhances lipophilicity and target binding (e.g., IC50_{50} = 1.8 µM in Autotaxin inhibition) , while methoxymethyl at position 3 improves solubility and pharmacokinetics .
  • Enzyme Binding: Trifluoromethyl groups at position 4 increase steric hindrance, reducing activity in some kinase assays but enhancing selectivity in others .
  • Data Cross-Validation: Compare IC50_{50} values across multiple assays (e.g., anti-malarial vs. kinase inhibition) to identify structure-activity trends .

Q. How can regioselectivity challenges in substitution reactions be resolved?

Methodological Answer:

  • Directing Groups: Use ortho-chlorine or methoxy substituents to guide electrophilic substitution to specific positions (e.g., para to Cl in pyridine rings) .
  • Computational Modeling: Predict reactive sites using DFT calculations (e.g., Fukui indices for nucleophilic/electrophilic attack) .
  • Protection/Deprotection: Temporarily block reactive sites with tert-butyldimethylsilyl (TBS) groups during functionalization .

Q. What are best practices for characterizing reactive intermediates in its synthesis?

Methodological Answer:

  • Trapping Intermediates: Use low-temperature NMR (−40°C) to stabilize transient species like enamines or hydrazones .
  • Isotopic Labeling: Incorporate 15N^{15}N-hydrazine to track nitrogen incorporation in the pyrazole ring via 15N^{15}N-NMR .
  • LC-MS/MS: Detect and quantify unstable intermediates (e.g., N-sulfonylpyrazoles) with high sensitivity .

Q. How to mitigate solubility issues in pharmacological assays involving this compound?

Methodological Answer:

  • Co-solvent Systems: Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Salt Formation: Convert the free base to hydrochloride or acetate salts (e.g., improved aqueous solubility in Autotaxin inhibitor complexes) .
  • Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

Data Contradictions and Resolution

  • Synthetic Yields: Discrepancies in yields (e.g., 43–96% for similar steps) may arise from impurities in starting materials. Always validate precursor purity via GC-MS or elemental analysis .
  • Biological Activity: Conflicting IC50_{50} values in kinase vs. phosphatase assays highlight target-specific effects. Use orthogonal assays (e.g., SPR, ITC) to confirm binding .

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